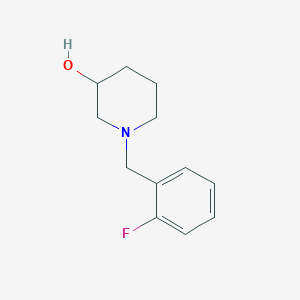

1-(2-Fluorobenzyl)piperidin-3-ol

描述

Significance of Piperidine (B6355638) Derivatives as Bioactive Scaffolds in Pharmaceutical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in drug discovery and development. ambeed.comhymasynthesis.com Its prevalence is a testament to its versatility as a bioactive scaffold, forming the core of numerous pharmaceuticals across a wide array of therapeutic areas. ambeed.compharmaffiliates.com Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. ambeed.comhymasynthesis.com

The success of the piperidine scaffold can be attributed to several key factors. Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets like enzymes and receptors. hymasynthesis.com The nitrogen atom can act as a basic center, which is often important for aqueous solubility and forming salt derivatives. Furthermore, the piperidine ring is metabolically stable and can serve as a versatile anchor for various functional groups, enabling chemists to fine-tune the pharmacological profile of a drug candidate. a2bchem.com

Below is a table showcasing prominent examples of FDA-approved drugs that feature the piperidine scaffold, highlighting the diversity of its applications.

| Drug Name | Therapeutic Class | Brief Description |

| Donepezil | Alzheimer's Disease | An acetylcholinesterase inhibitor used to improve cognition. The benzyl-piperidine group is crucial for binding to the catalytic site of the enzyme. hymasynthesis.com |

| Fentanyl | Opioid Analgesic | A potent synthetic opioid used for severe pain management. |

| Haloperidol (B65202) | Antipsychotic | A typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders. |

| Methylphenidate | Stimulant | Used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). |

| Loratadine | Antihistamine | A second-generation antihistamine used to treat allergies. |

This table presents a selection of drugs containing the piperidine moiety to illustrate the scaffold's broad therapeutic relevance.

Strategic Role of Fluorine Atom Incorporation in Drug Design

The introduction of fluorine into drug candidates is a widely employed and powerful strategy in modern medicinal chemistry. cbn.nic.innih.gov Although fluorine is a small atom, with a van der Waals radius similar to that of a hydrogen atom, its high electronegativity imparts unique properties to a molecule. concordia.ca These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.

Key strategic advantages of fluorine incorporation include:

Metabolic Stability: Fluorine atoms can be used to block sites on a molecule that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the drug's half-life and bioavailability. nih.gov

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more favorable electrostatic interactions with protein targets, potentially increasing the potency of the drug.

Modulation of pKa: Placing a fluorine atom near an ionizable group, such as the nitrogen in the piperidine ring, can lower its basicity (pKa) due to strong inductive effects. concordia.ca This can alter a compound's ionization state at physiological pH, affecting properties like cell membrane permeability and solubility.

Increased Lipophilicity: Fluorination can alter a molecule's lipophilicity (its ability to dissolve in fats and lipids), which is a critical factor for membrane permeation and distribution throughout the body. This effect can be tailored by the degree and position of fluorination.

Conformational Control: The introduction of fluorine can influence the preferred conformation (3D shape) of a molecule, which can be critical for optimal binding to a biological target. concordia.ca

The strategic placement of fluorine is a rational design approach to optimize a lead compound into a viable drug candidate.

Structural Classification and General Research Interest of 1-(2-Fluorobenzyl)piperidin-3-ol within Piperidine Chemistry

This compound, with the chemical formula C12H16FNO, is classified as a substituted piperidine derivative. Specifically, it is a fluorinated heterocyclic building block characterized by three key components: a piperidine-3-ol core, an N-substituted benzyl (B1604629) group, and a fluorine atom at the ortho-position of the benzyl ring.

The general research interest in this compound stems primarily from its utility as a synthetic intermediate for creating more elaborate pharmaceutical agents. While direct biological activity studies on this compound itself are not extensively published, its structural motifs are present in molecules investigated for various central nervous system disorders, oncology, and infectious diseases.

The combination of the piperidine scaffold with a fluorobenzyl group is of particular interest. The benzyl-piperidine substructure is a well-established pharmacophore known to effectively bind to various biological targets. hymasynthesis.com The addition of the ortho-fluorine atom provides a tool for medicinal chemists to modulate the electronic properties and metabolic stability of potential drug candidates derived from this intermediate. For instance, related 1-(2-fluorobenzyl) derivatives have been used as important intermediates in the synthesis of drugs such as Riociguat, which is used to treat pulmonary hypertension. This highlights the value of this structural class in constructing complex, high-value therapeutic molecules. Therefore, the research interest in this compound is focused on its role as a versatile and valuable starting material in drug discovery and development pipelines.

Structure

3D Structure

属性

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)8-14-7-3-5-11(15)9-14/h1-2,4,6,11,15H,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDTVQAJCGVUPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Fluorobenzyl Piperidin 3 Ol and Analogues

Synthesis of the Piperidine (B6355638) Core Structure

The formation of the piperidin-3-ol core is a critical step that can be achieved through various cyclization and reduction strategies.

Cyclization Reactions for Piperidine Ring Formation

Cyclization reactions provide a powerful means to construct the six-membered piperidine ring from acyclic precursors. The aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a well-established method for forming six-membered nitrogen heterocycles. wikipedia.org This reaction can be employed to create substituted piperidine frameworks, which can be further elaborated to the desired 3-hydroxy derivative. For instance, the reaction of an imine with an activated diene, such as Danishefsky's diene, can yield a dihydropyridinone, a precursor that can be reduced to a substituted piperidine. wikipedia.orgrsc.org

Another approach involves the intramolecular cyclization of suitably functionalized open-chain compounds. Mercuric ion-initiated cyclofunctionalization of N-acylaminomethyl ether derivatives of allylic alcohols can produce key oxazolidine (B1195125) intermediates, which, after a series of transformations including reductive amination, yield the 3-hydroxypiperidine (B146073) ring. epa.gov Other methods include the cyclization of amino-alcohols, often requiring activation of the hydroxyl group, to form the heterocyclic ring. epa.gov

The hetero-Diels-Alder reaction between silylated enol oximes and alkynes has been optimized to produce 3-hydroxypyridine (B118123) derivatives in high yields. nih.govacs.org While this method directly yields a pyridine (B92270) ring, this aromatic precursor is ideal for subsequent reduction to the target piperidine structure.

Table 1: Selected Cyclization Strategies for Piperidine and Precursor Synthesis

| Method | Reactants | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Aza-Diels-Alder | Imine + Diene | Dihydropyridinone | Forms six-membered N-heterocycle; can be stereoselective. | wikipedia.orgrsc.org |

| Intramolecular Cyclization | N-acylaminomethyl ether of allylic alcohol | Oxazolidine intermediate | Mercuric ion-initiated; leads to 3-hydroxypiperidines. | epa.gov |

| Hetero-Diels-Alder | Silylated enol oxime + Alkyne | 3-Hydroxypyridine | High yield, one-pot synthesis of pyridine precursor for reduction. | nih.govacs.orgresearchgate.net |

Reduction Strategies for Piperidine Ring Derivatization

A prevalent strategy for synthesizing the piperidin-3-ol core involves the reduction of a corresponding pyridine derivative, namely 3-hydroxypyridine or its N-substituted variants. The hydrogenation of hydroxypyridines has historically been challenging. google.com However, effective methods have been developed.

Catalytic hydrogenation is a common approach. The reduction of 3-hydroxypyridine can be successfully achieved using platinum group metal catalysts (e.g., platinum, palladium) on a support like carbon. google.com A key innovation for this transformation is the use of a saturated aliphatic monocarboxylic acid anhydride (B1165640) (e.g., acetic anhydride) as the solvent. This solvent is believed to stabilize the enol form of the hydroxypyridine as an ester, which facilitates the hydrogenation process. The resulting ester of hydroxypiperidine is then hydrolyzed to yield the final product. google.com

Alternatively, the pyridine ring can first be N-alkylated to form a pyridinium (B92312) salt, which is then reduced. The asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts using a Rhodium-JosiPhos catalyst in the presence of an organic base like triethylamine (B128534) (Et3N) can produce chiral piperidines with high enantiomeric excess. nih.gov This method is particularly relevant for the stereoselective synthesis of the target compound, as discussed in section 2.3.

Table 2: Reduction Methods for 3-Hydroxypyridine Derivatives

| Substrate | Catalyst/Reagent | Solvent | Product | Key Features | Citations |

|---|---|---|---|---|---|

| 3-Hydroxypyridine | Platinum or Palladium on Carbon | Acetic Anhydride | 3-Hydroxypiperidine | Esterification of enol form facilitates hydrogenation. | google.com |

| N-Benzyl-3-substituted pyridinium salt | [Rh(JosiPhos)]+ | Methanol / Et3N | Chiral N-Benzyl-3-substituted piperidine | Asymmetric reduction, high enantiomeric excess (ee up to 90%). | nih.gov |

| N-Alkylpyridinium Salt | Sodium Borohydride (NaBH4) | Methanol | N-Alkyl-1,2,3,6-tetrahydropyridine | Partial reduction of the pyridinium ring. | nih.gov |

Introduction of the 2-Fluorobenzyl Moiety

Once the piperidin-3-ol core is obtained, the 2-fluorobenzyl group is introduced onto the nitrogen atom.

N-Alkylation Approaches with Fluorinated Benzylating Agents

The most direct method for introducing the 2-fluorobenzyl group is the N-alkylation of piperidin-3-ol. This nucleophilic substitution reaction involves the piperidine nitrogen attacking the benzylic carbon of a 2-fluorobenzyl halide, typically 2-fluorobenzyl bromide or chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Common conditions involve stirring the piperidine substrate with the alkylating agent in a suitable solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH). researchgate.net To avoid the formation of a quaternary ammonium (B1175870) salt, the alkylating agent can be added slowly to a solution where the piperidine is in excess. researchgate.net

Table 3: General Conditions for N-Alkylation of Piperidines

| Piperidine Substrate | Alkylating Agent | Base | Solvent | Temperature | Citations |

|---|---|---|---|---|---|

| Piperidin-3-ol | 2-Fluorobenzyl Bromide | K2CO3 | DMF | Room Temp. | researchgate.net |

| Piperidin-3-ol | 2-Fluorobenzyl Bromide | NaH | DMF | 0 °C to Room Temp. | researchgate.net |

| Piperidine | Alkyl Bromide/Iodide | KHCO3 | Acetonitrile | Room Temp. | researchgate.net |

Integration of Fluorophenyl Groups onto Piperidine Scaffolds

An alternative to direct N-alkylation involves constructing the piperidine ring with the fluorobenzyl group already attached or by incorporating a fluorophenyl group that is later modified. For example, a reductive amination approach can be used. This involves reacting a suitable dicarbonyl compound with 2-fluorobenzylamine, where the piperidine ring is formed via intramolecular cyclization and reduction in a single pot.

Another strategy involves the regioselective alkylation at the 3-position of a pre-formed N-(2-fluorobenzyl)piperidine precursor. For instance, piperidine can be converted to N-chloro-piperidine, dehydrohalogenated to form the enamine Δ¹-piperideine, and then alkylated at the 3-position. odu.edu While complex, this demonstrates the possibility of introducing substituents at various stages of the synthesis.

Stereoselective Synthesis and Chiral Resolution Techniques

Since the C3 carbon of 1-(2-fluorobenzyl)piperidin-3-ol is a stereocenter, controlling the stereochemistry is crucial for many applications. This can be achieved either by separating the enantiomers from a racemic mixture or by synthesizing the desired enantiomer selectively.

Asymmetric hydrogenation of pyridinium salts offers a direct route to enantiomerically enriched piperidines. Research has shown that N-benzylated 3-substituted pyridinium salts can be hydrogenated with high enantioselectivity using chiral rhodium catalysts. nih.gov This approach would involve preparing N-(2-fluorobenzyl)-3-hydroxypyridinium salt and reducing it under asymmetric conditions to directly yield an enantiomerically enriched product. The mechanism of this stereoselection is believed to be dictated by the higher reactivity of a minor diastereomeric intermediate formed between the catalyst and the substrate. pitt.edu

Alternatively, a racemic mixture of this compound can be synthesized and then separated in a process known as chiral resolution. libretexts.orglibretexts.org This is a well-established method for separating enantiomers of basic compounds like piperidines. The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or their derivatives like dibenzoyltartaric acid (DBTA). libretexts.orgpsu.edunih.gov This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once the desired diastereomeric salt is isolated in pure form, the chiral acid is removed by treatment with a base, liberating the pure enantiomer of the piperidine.

Table 4: Approaches for Stereochemical Control

| Method | Strategy | Description | Key Reagents/Catalysts | Citations |

|---|---|---|---|---|

| Asymmetric Synthesis | Catalytic Asymmetric Hydrogenation | Hydrogenation of a prochiral N-(2-fluorobenzyl)-3-hydroxypyridinium salt. | Chiral Rhodium complexes (e.g., with JosiPhos ligand) | nih.govpitt.edu |

| Chiral Resolution | Diastereomeric Salt Formation | Reaction of the racemic piperidine with a chiral acid, followed by separation of diastereomers via crystallization. | (+)-Tartaric acid, (-)-Mandelic acid, Dibenzoyltartaric acid (DBTA) | libretexts.orglibretexts.orgnih.govyoutube.com |

| Stereoselective Synthesis | Cyclofunctionalization | Intramolecular cyclization of an acyclic precursor to form a key chiral intermediate. | Mercuric salts, chiral auxiliaries | epa.govnih.gov |

Investigation of Pharmacological Activities and Molecular Targets

Monoamine Transporter Interactions of Piperidine (B6355638) Analogues

Piperidine-based structures have been extensively investigated as ligands for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.

Dopamine Transporter (DAT) Binding and Uptake Inhibition

A variety of piperidine analogues have been identified as high-affinity ligands for the dopamine transporter. Structure-activity relationship (SAR) studies have demonstrated that modifications to the piperidine scaffold can lead to potent and selective DAT inhibitors. For instance, a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines were found to bind effectively to DAT. nih.gov The introduction of a polar hydroxyl group into the piperidine ring of certain disubstituted analogues has also been explored to develop ligands with high affinity for DAT, potentially for use as medications for cocaine dependence. nih.gov

In one study, the racemic trans-isomer of a hydroxypiperidine analogue, (+/-)-5, and its resolved enantiomers were characterized for their binding affinity at the dopamine transporter. nih.gov The enantiomer (+)-5 demonstrated remarkable potency, being 122-fold more potent than its counterpart (-)-5 in inhibiting radiolabeled cocaine analogue binding. nih.gov Furthermore, (+)-5 was found to be 22-fold more potent at the DAT than the standard compound GBR 12909. nih.gov The N-substituent on the piperidine ring also plays a crucial role in DAT affinity and selectivity. nih.gov For example, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine was found to have a subnanomolar affinity (Kᵢ = 0.7 nM) for DAT. nih.gov

Table 1: Dopamine Transporter (DAT) Binding and Uptake Inhibition for Select Piperidine Analogues

| Compound | Binding Affinity (IC₅₀, nM) | Dopamine Uptake Inhibition (IC₅₀, nM) |

|---|---|---|

| (+)-5 | 0.46 | 4.05 |

| (-)-5 | 56.7 | 38.0 |

| GBR 12909 | 10.2 | 9.0 |

Data sourced from J Med Chem. 2003 Mar 27;46(7):1220-8. nih.gov

Serotonin Transporter (SERT) Interactions

The interaction of piperidine analogues with the serotonin transporter (SERT) has also been a subject of significant research, particularly in the development of potential antidepressants. Studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives revealed high-affinity binding at SERT, with inhibition constant (Kᵢ) values ranging from 2 to 400 nM, which is comparable to the antidepressant fluoxetine. nih.govresearchgate.net

In the development of selective serotonin reuptake inhibitors (SSRIs) from meperidine analogues, it was found that these compounds were generally more selective for SERT binding sites over DAT. researchgate.netmiami.edu The introduction of a 2-naphthyl group in one series of meperidine analogues resulted in a compound with the most potent binding affinity and high selectivity for SERT. researchgate.netmiami.edu Further studies on 3,4-disubstituted piperidines showed that many compounds in this series are potent DAT inhibitors but also have notable selectivity for the 5-HT transporter (SERT). ebi.ac.uk

Table 2: Serotonin Transporter (SERT) Affinity for Select Piperidine Analogues

| Compound Series | Binding Affinity (Kᵢ) | Selectivity Profile |

|---|---|---|

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidines | 2 - 400 nM | High affinity for SERT |

| Meperidine Analogues | Generally potent | More selective for SERT over DAT |

| Naphthyl Substituted Piperidines | 7.6 nM (for compound 6) | Potent at both DAT and SERT |

Data sourced from J Med Chem. 2002 Sep 12;45(19):4371-4, Bioorg Med Chem. 2001 Dec;9(12):3151-8, and Il Farmaco. 2002 Nov;57(11):911-7. nih.govresearchgate.netmiami.eduebi.ac.uk

Norepinephrine Transporter (NET) Affinity

In a study of 4-(4-chlorophenyl)piperidine (B1270657) analogues, specific stereoisomers were found to exhibit selectivity for NET. nih.govacs.org Notably, the compound (+)-cis-5b displayed a low nanomolar Kᵢ for NET, with 39-fold and 321-fold lower potency at DAT and SERT, respectively, making it a useful tool for researching NET-related functions. nih.govacs.org Structure-activity relationship studies of 4-benzylpiperidine (B145979) carboxamides also highlighted that compounds with a 2-naphthyl ring tended to show a higher degree of inhibition on NET and SERT compared to those with a 1-naphthyl ring. biomolther.org

Stereospecificity in Monoamine Transporter Ligand Activity

Stereochemistry plays a critical role in the interaction of piperidine analogues with monoamine transporters, often dictating both potency and selectivity. The spatial arrangement of substituents on the piperidine ring can lead to significant differences in binding affinity and functional activity between stereoisomers.

A prominent example of this is the marked differential affinity of enantiomers for the dopamine transporter. The (+)-enantiomer of a trans-3-hydroxy piperidine derivative, (+)-5, was found to be 122-fold more potent than its (-)-enantiomer, (-)-5, in binding to DAT. nih.gov Similarly, its activity in inhibiting dopamine uptake was 9-fold higher. nih.gov

Further research on 3,4-disubstituted piperidines has shown that the stereochemistry of the piperidine ring can switch the selectivity profile of the ligands. nih.govacs.org For instance, (-)-cis analogues of certain 4-(4-chlorophenyl)piperidines exhibit DAT/NET selectivity. nih.govacs.org In contrast, the (-)-trans and (+)-cis isomers of the same series show a preference for SERT or demonstrate SERT/NET selectivity. nih.govacs.org This highlights that subtle changes in the three-dimensional structure of the ligand can fundamentally alter its interaction with the binding pockets of the different monoamine transporters.

Ligand Binding and Modulation of Specific Receptors and Enzymes

Beyond monoamine transporters, certain piperidine derivatives have been found to interact with other molecular targets, including sigma receptors.

Sigma Receptor Affinity and Agonist/Antagonist Profiling

Sigma receptors, comprising at least two subtypes (σ1 and σ2), are intracellular chaperone proteins that can modulate various signaling pathways and are considered targets for therapeutic intervention in neurological disorders and cancer. nih.gov A screening of piperidine and piperazine-based compounds led to the discovery of ligands with high affinity for the sigma-1 receptor (S1R). nih.govrsc.org

The compound 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) was identified as a potent S1R ligand with a Kᵢ value of 3.2 nM, which is comparable to the reference compound haloperidol (B65202) (Kᵢ = 2.6 nM). nih.gov Functional assays revealed that this compound acts as an S1R agonist. nih.govrsc.org In this series, the presence of a 4-hydroxylphenyl-moiety was generally found to be detrimental to the affinity for both S1R and S2R. nih.gov Another compound in the series, compound 2, showed good affinity for S1R (Kᵢ = 24 nM) and had an improved selectivity over the sigma-2 receptor (S2R), with a selectivity ratio (Kᵢ S2R / Kᵢ S1R) of 50. nih.gov

Table 3: Sigma Receptor (S1R and S2R) Binding Affinities for Select Piperidine/Piperazine (B1678402) Analogues

| Compound | S1R Affinity (Kᵢ, nM) | S2R Affinity (Kᵢ, nM) | S2R/S1R Selectivity Ratio |

|---|---|---|---|

| 1 | 3.2 | 106 | 33 |

| 2 | 24 | 1200 | 50 |

| 3 | 8.9 | 230 | 26 |

| Haloperidol (Reference) | 2.6 | 28 | 11 |

Data sourced from RSC Med. Chem., 2023, 14, 1079. nih.gov

Kinase Inhibition Potential

The piperidine scaffold is a common feature in a multitude of kinase inhibitors, a class of drugs pivotal in oncology and the treatment of inflammatory diseases nih.govresearchgate.net. The structural characteristics of N-benzylpiperidine derivatives make them suitable candidates for interaction with the ATP-binding pocket of various kinases. While specific studies on the kinase inhibition profile of 1-(2-Fluorobenzyl)piperidin-3-ol are not extensively documented, the broader class of piperidine-containing molecules has demonstrated significant potential. For instance, derivatives of piperidine have been investigated as inhibitors of IκB kinase (IKKb), a key enzyme in the NF-κB signaling pathway which is often dysregulated in cancer nih.gov. The stable hydrophobic interactions formed by the piperidine moiety within the catalytic pocket of IKKb underscore the importance of this heterocyclic ring in achieving potent inhibition nih.gov. Further research is warranted to determine if this compound or its close analogs can effectively modulate the activity of specific kinases implicated in disease.

Hydrolase Enzyme Activity Modulation

The N-benzylpiperidinol framework has been identified as a promising scaffold for the development of inhibitors targeting various hydrolase enzymes. Notably, derivatives of N-benzylpiperidinol have been investigated as potent and selective inhibitors of Ubiquitin-Specific Peptidase 7 (USP7) nih.gov. USP7 is a deubiquitinase that plays a critical role in regulating the stability of oncoproteins such as MDM2, making it an attractive target for cancer therapy nih.gov. In one study, a series of N-benzyl piperidinol derivatives were designed and synthesized, leading to the identification of a highly potent USP7 inhibitor with an IC50 value of 40.8 nM nih.gov.

Furthermore, the piperidine and piperazine carbamate (B1207046) scaffolds have been explored as inhibitors of endocannabinoid hydrolases, including monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH) nih.gov. These enzymes are responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (B1664049) and anandamide, respectively, and their inhibition has therapeutic potential for pain and anxiety nih.govnih.gov. The versatility of the piperidine scaffold allows for structural modifications that can tune the selectivity of these inhibitors for different endocannabinoid hydrolases nih.gov.

Other Receptor and Enzyme Interactions (e.g., Aromatase, Tyrosinase, Cholinesterase, Monoamine Oxidase, Glycine (B1666218) Transporter 1)

The structural motifs present in this compound have been associated with a broad range of other receptor and enzyme interactions.

Aromatase: The piperidine-2,6-dione structure, a related scaffold, is a key feature in a class of non-steroidal aromatase inhibitors acs.orgresearchgate.net. Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer acs.org. Studies on 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have demonstrated potent inhibition of aromatase, with some derivatives showing significantly higher potency than the standard drug aminoglutethimide (B1683760) researchgate.net.

Tyrosinase: Benzylpiperidine derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis with implications for skin pigmentation disorders and melanoma nih.govunito.itacs.org. The hydrophobic benzyl (B1604629) group has been shown to contribute to the inhibitory potency of these compounds nih.govacs.org. In one study, a 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one derivative was identified as a promising tyrosinase inhibitor, with an IC50 of 252 μM unito.it. Further optimization of this lead compound yielded analogs with even greater potency unito.it.

Cholinesterase: The N-benzylpiperidine moiety is a well-established pharmacophore in the design of cholinesterase inhibitors for the treatment of Alzheimer's disease semanticscholar.orgnih.govnih.govacgpubs.orgresearchgate.net. These compounds can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of the neurotransmitter acetylcholine (B1216132) in the brain nih.govacgpubs.orgresearchgate.net. For example, certain cinnamoyl piperidinyl acetate (B1210297) derivatives with a 2-chloro substitution have shown potent dual inhibitory activity against both AChE and BChE nih.gov.

Monoamine Oxidase (MAO): Benzylpiperidine derivatives have been synthesized and evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease nih.govmdpi.comresearchgate.netnih.gov. A study of pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited a higher inhibition of MAO-B over MAO-A, with the most potent compound having an IC50 value of 0.203 μM for MAO-B nih.govmdpi.com.

Glycine Transporter 1 (GlyT1): The piperidine core is a common structural element in inhibitors of Glycine Transporter 1 (GlyT1), a target for the treatment of schizophrenia and other CNS disorders medchemexpress.comnih.govnih.govresearchgate.netmdpi.com. GlyT1 inhibitors can modulate glutamatergic neurotransmission by increasing the levels of glycine in the synaptic cleft nih.govmdpi.com. Numerous potent and selective GlyT1 inhibitors incorporating a piperidine or piperazine ring have been developed, with some reaching clinical trials medchemexpress.comnih.gov.

Evaluation in Disease-Relevant Biological Systems (Preclinical Focus)

Anticancer Activity in Established Cell Lines

The anticancer potential of N-benzylpiperidinol derivatives has been demonstrated through their activity as USP7 inhibitors nih.gov. In cellular assays, a potent USP7 inhibitor from this class, compound L55, exhibited strong antitumor activity against the LNCaP prostate cancer cell line (IC50 = 29.6 nM) and the RS4;11 leukemia cell line (IC50 = 41.6 nM) nih.gov. The mechanism of action was attributed to the induction of cell death and cell cycle arrest in the G0/G1 and S phases nih.gov. The piperidine moiety is also found in a variety of other anticancer agents, where it often contributes to improved cytotoxicity and apoptosis induction in tumor cell lines nih.gov.

Antituberculosis Activity in Microbial Models

Piperidinol derivatives have emerged as a promising class of antitubercular agents nih.govnih.gov. One such derivative, 3-benzoyl-4-phenyl-1-methylpiperidinol, was identified as a potent inhibitor of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of less than 5 μg/mL nih.govnih.gov. The mechanism of action of these compounds is believed to involve the inhibition of the mycobacterial arylamine N-acetyltransferase (NAT) enzyme, which is essential for the survival of the bacteria within macrophages nih.gov. The piperidinol scaffold appears to be selective for mycobacteria, with significantly lower activity against Gram-negative bacteria nih.gov.

| Compound | Organism | Activity (MIC) |

| 3-benzoyl-4-phenyl-1-methylpiperidinol | Mycobacterium tuberculosis | < 5 μg/mL |

| 3-benzoyl-4-phenyl-1-methylpiperidinol | M. smegmatis | 62.5 μg/mL |

| bis-Mannich base analogue | M. smegmatis | 125 μg/mL |

Neurological Activity Related to Antidepressant and Antipsychotic Research

The piperidine and N-benzylpiperidine scaffolds are integral to many compounds with potential applications in antidepressant and antipsychotic research nih.govresearchgate.netresearchgate.net. The activity of these compounds is often attributed to their interaction with key CNS targets.

Cholinesterase Inhibition: As previously mentioned, N-benzylpiperidine derivatives are effective cholinesterase inhibitors, a therapeutic strategy for the symptomatic treatment of Alzheimer's disease semanticscholar.orgnih.govnih.govacgpubs.orgresearchgate.net.

Monoamine Oxidase Inhibition: The inhibition of MAO-A and MAO-B by benzylpiperidine derivatives is a well-established approach for the treatment of depression and Parkinson's disease nih.govmdpi.comresearchgate.netnih.gov.

Glycine Transporter 1 Inhibition: GlyT1 inhibitors containing a piperidine moiety have been extensively investigated for their potential to treat the negative symptoms and cognitive deficits associated with schizophrenia medchemexpress.comnih.govnih.govresearchgate.netmdpi.com.

Dopamine and Serotonin Receptor Modulation: Various piperidine and piperazine derivatives have shown promising activity at dopamine and serotonin receptors, which are the primary targets for typical and atypical antipsychotic drugs nih.govresearchgate.netresearchgate.net. The attachment of different heterocyclic groups to the piperidine ring can significantly potentiate the antipsychotic activity nih.gov.

Structure Activity Relationship Sar Studies of 1 2 Fluorobenzyl Piperidin 3 Ol Analogues

Impact of Substitutions and Modifications on the Piperidine (B6355638) Ring System

The piperidine ring serves as a central scaffold, and its substitution pattern is a key determinant of the molecule's interaction with its biological target.

The hydroxyl (-OH) group on the piperidine ring is a critical feature, likely involved in forming key hydrogen bonds at the receptor binding site. Its position and stereochemistry significantly impact the compound's efficacy.

Positional Isomerism: The location of the hydroxyl group on the piperidine ring is crucial. Moving the hydroxyl group from the C-3 position to the C-4 position, for example, would alter the spatial arrangement of this key hydrogen-bonding donor/acceptor. This change affects the molecule's ability to fit optimally into a binding pocket. Studies on related piperidine structures have shown that such positional changes can dramatically alter binding affinity and functional activity.

Introducing additional substituents onto the piperidine ring can modulate the ligand's properties through steric and electronic effects.

Research on analogous piperidine structures has demonstrated that the linker between the piperidine ring and other parts of the molecule, as well as the substituent pattern, play a pivotal role in binding affinity and selectivity. nih.gov For instance, adding small alkyl groups (e.g., methyl) to the piperidine ring can enhance potency by providing additional van der Waals interactions with the receptor or by inducing a more favorable ring conformation. However, larger, bulky substituents may introduce steric hindrance, preventing the ligand from binding effectively. mdpi.com In some cases, replacing the piperidine with an acyclic analogue or a different heterocyclic ring system, such as morpholine (B109124), has resulted in a significant loss of activity, highlighting the importance of the specific piperidine scaffold. dndi.org

Table 1: Hypothetical Impact of Piperidine Ring Substituents on Potency This interactive table illustrates potential trends in ligand potency based on common findings in piperidine SAR studies. The data is representative and not from a single specific study on 1-(2-Fluorobenzyl)piperidin-3-ol.

| Compound | Modification | Hypothetical Potency (Ki, nM) | Rationale |

|---|---|---|---|

| Base Compound | This compound | 50 | Baseline affinity. |

| Analogue A | Addition of a 4-methyl group | 25 | Potential for favorable hydrophobic interactions. |

| Analogue B | Addition of a 4-phenyl group | 150 | Potential for steric clash in the binding pocket. |

| Analogue C | Replacement of piperidine with morpholine | >1000 | The oxygen in the morpholine ring may disrupt key interactions or alter conformation, leading to loss of activity. dndi.org |

Role of the N-Benzyl Moiety in Pharmacological Profile

The fluorine atom is a powerful modulator of molecular properties. Its high electronegativity and relatively small size allow it to alter a molecule's electronic profile, lipophilicity, and metabolic stability without adding significant bulk.

Systematic exploration by replacing the fluorine atom with other substituents is a classic medicinal chemistry strategy to probe the electronic and steric requirements of the binding site.

Introducing different groups can have varied effects:

Electron-Withdrawing Groups (e.g., -Cl, -NO2): These groups can mimic or enhance the electronic effect of the fluorine atom, potentially maintaining or improving potency.

Electron-Donating Groups (e.g., -CH3, -OCH3): These groups have the opposite electronic effect, which may be detrimental or beneficial depending on the specific interactions required at the receptor.

Larger Halogens (e.g., -Cl, -Br): While electronically similar to fluorine, their increased size can probe the steric tolerance of the binding pocket.

Recent research on N-benzyl piperidine derivatives has shown that such modifications are key to developing compounds with dual inhibitory functions, for instance, against histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Table 2: Hypothetical Impact of Benzyl (B1604629) Ring Substituents on Activity This interactive table illustrates potential trends in activity based on systematic substitution on the aromatic ring. The data is representative.

| Compound | Substitution at 2-position | Hypothetical Activity (IC50, µM) | Rationale |

|---|---|---|---|

| Base Compound | -F | 0.8 | Baseline activity from ortho-fluoro substitution. |

| Analogue E | -H | 5.2 | Removal of the fluorine atom likely reduces potency, indicating its positive contribution. |

| Analogue F | -Cl | 1.1 | Chlorine is also electron-withdrawing but larger, potentially causing a slight steric penalty. |

| Analogue G | -CH3 | 8.9 | The electron-donating methyl group may be electronically unfavorable for binding. |

| Analogue H | -OCH3 | 12.5 | The methoxy (B1213986) group is electron-donating and larger, possibly reducing activity. |

Bioisosteric replacement involves substituting one group (like the benzyl ring) with another that has similar physical or chemical properties, with the aim of improving the pharmacological profile.

For the N-benzyl moiety, several bioisosteric replacements could be explored:

Heteroaromatic Rings: Replacing the benzene (B151609) ring with a bioisosteric heterocycle like pyridine (B92270), thiophene, or furan (B31954) can introduce heteroatoms that may act as new hydrogen bond acceptors or donors, potentially improving affinity and selectivity. For example, replacing the benzyl group with a pyridinylmethyl group introduces a nitrogen atom into the ring, significantly altering the electronic distribution and potential for interaction.

Modified Phenyl Rings: The introduction of additional substituents or the creation of fused ring systems can also be considered a form of bioisosteric replacement.

Non-aromatic Groups: In some cases, replacing the aromatic benzyl group with a non-aromatic cyclic or acyclic group might be possible, although this often leads to a significant loss of activity if the aromatic π-π stacking interactions are critical for binding.

Studies involving the bioisosteric replacement of rings in other ligand series have shown that this approach can lead to compounds with improved properties. nih.gov However, it can also be unsuccessful; for instance, replacing a piperidine with a morpholine ring, a common bioisosteric switch, has been shown to lead to an inactive compound in some series. dndi.org

Conformational Constraints and Their Correlation with Biological Activity

Systematic studies on related piperidine structures have revealed that constraining the conformation of the molecule can lead to enhanced potency and selectivity for specific biological targets. For instance, the introduction of substituents that favor a particular chair conformation or restrict the rotation of the N-benzyl group can lock the molecule into a bioactive conformation.

One strategy to impose conformational constraints is the synthesis of rigid analogues, such as bicyclic or spirocyclic systems. While specific data on such analogues of this compound is not extensively documented in publicly available literature, general principles from related compound series can be extrapolated. For example, in a series of 3,4,6-trisubstituted piperidine derivatives developed as Akt inhibitors, conformational restriction was a key strategy to improve potency and reduce off-target effects, such as hERG blockage. nih.gov The introduction of specific substituents on the piperidine ring helped to lock the ring in a conformation that presented the pharmacophoric elements in an optimal orientation for binding to the target kinase. nih.gov

The orientation of the hydroxyl group on the piperidine ring, whether axial or equatorial, is another critical factor. This orientation can influence intramolecular hydrogen bonding and the molecule's interaction with receptor binding sites. Similarly, the rotational freedom of the 2-fluorobenzyl group can be a determinant of activity. The fluorine substitution on the benzyl ring can influence electronic properties and also engage in specific interactions with the receptor, but its spatial positioning is governed by the rotational barrier of the N-C bond.

| Analogue Type | Conformational Constraint | Observed Impact on Biological Activity |

| Bicyclic Piperidine Analogues | Rigidified piperidine ring | Often leads to increased potency and selectivity by locking the molecule in a bioactive conformation. |

| Spirocyclic Piperidine Analogues | Restricted rotation of substituents | Can enhance binding affinity by reducing the entropic penalty upon binding to the receptor. |

| Axially-substituted Piperidin-3-ols | Fixed orientation of the hydroxyl group | May lead to specific hydrogen bonding interactions with the target, enhancing affinity. |

| Equatorially-substituted Piperidin-3-ols | Alternative fixed orientation of the hydroxyl group | Can result in different binding modes and potentially altered pharmacological profiles compared to axial isomers. |

It is important to note that the precise correlation between a specific conformational constraint and the biological activity of this compound analogues would require dedicated synthesis and pharmacological testing of a focused library of conformationally restricted derivatives. The principles derived from other piperidine-based active compounds, however, strongly suggest that such an approach would be a fruitful avenue for optimizing the therapeutic potential of this chemical scaffold.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No specific molecular docking studies for 1-(2-Fluorobenzyl)piperidin-3-ol have been identified in the surveyed literature. This type of analysis, which predicts the preferred orientation of a molecule when bound to a target protein, is crucial for understanding its potential pharmacological activity. For many related piperidine (B6355638) compounds, docking studies have been instrumental in identifying potential biological targets, such as sigma receptors or various enzymes. However, without specific studies on this compound, its binding interactions with any particular protein target remain speculative.

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations provide detailed insights into the dynamic behavior of a molecule over time, which is essential for understanding how it interacts with its biological target and the conformational changes that may occur upon binding. Such simulations for other complex heterocyclic systems have helped to refine docking predictions and provide a more realistic view of the ligand-receptor complex at the atomic level. The absence of this data for this compound means that its dynamic binding behavior and stability within a protein active site have not been characterized.

In Silico Prediction of Biological Activity Spectra and Potential Therapeutic Targets

While in silico tools like PASS (Prediction of Activity Spectra for Substances) are commonly used to predict the biological activities of novel compounds based on their structure, no such specific predictions for this compound have been published. This type of analysis can suggest a wide range of potential pharmacological effects and mechanisms of action, guiding further experimental research. For other piperidine derivatives, PASS analysis has suggested activities such as enzyme inhibition or receptor antagonism. Without these predictions for this compound, its potential therapeutic applications are not computationally mapped.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

No dedicated quantum chemical calculation studies, such as those using Density Functional Theory (DFT), were found for this compound. These computational methods are used to analyze the electronic properties of a molecule, including its orbital energies, charge distribution, and reactivity indicators. Such calculations for similar molecules have provided insights into their stability, reactivity, and spectroscopic properties. The lack of this information for this compound means that a fundamental understanding of its electronic structure and chemical reactivity from a theoretical standpoint is not available in the literature.

Preclinical Pharmacological Evaluation

In Vitro Cellular and Biochemical Assays

In the absence of specific data for 1-(2-Fluorobenzyl)piperidin-3-ol, this section outlines the principles of in vitro assays commonly used to characterize a novel compound's pharmacological profile.

Radioligand Binding Assays for Receptor and Transporter Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for various receptors and transporters. These experiments measure the ability of an unlabeled compound, such as this compound, to displace a radioactively labeled ligand from its binding site. The results are typically reported as the inhibition constant (Ki), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Had data been available, a table would have been presented here summarizing the Ki values of this compound at a range of biologically relevant targets, such as dopamine (B1211576), serotonin (B10506), or norepinephrine (B1679862) receptors and transporters.

Neurotransmitter Uptake Inhibition Assays in Synaptosomal Preparations

To assess the functional activity of a compound at neurotransmitter transporters, uptake inhibition assays are performed. These assays utilize synaptosomes, which are isolated nerve terminals that can take up neurotransmitters from the surrounding environment. The ability of this compound to inhibit the reuptake of specific neurotransmitters like dopamine, norepinephrine, and serotonin would be quantified. The results are expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that inhibits 50% of the neurotransmitter uptake.

A data table would have been included to show the IC50 values for this compound against various monoamine transporters, providing insight into its potential as a reuptake inhibitor.

Enzyme Inhibition and Activation Assays

The interaction of a compound with specific enzymes is evaluated through inhibition or activation assays. These experiments measure the effect of the compound on the catalytic activity of an enzyme. For instance, if this compound were being investigated for its effect on enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE), these assays would determine its potency as an inhibitor or activator. The results are typically given as IC50 or EC50 (half-maximal effective concentration) values.

If research had been conducted, a table would display the enzymatic activity profile of this compound against a panel of relevant enzymes.

Cell Proliferation and Viability Assays (e.g., Oncotest, CCK-8)

To evaluate the potential cytotoxic or anti-proliferative effects of a compound, cell-based assays are employed. Assays like the Oncotest or those using reagents such as CCK-8 (Cell Counting Kit-8) measure the number of viable cells in a culture after treatment with the test compound. These studies are crucial for understanding a compound's potential as an anticancer agent or for identifying off-target toxicity. The results are often reported as GI50 (concentration for 50% growth inhibition) or IC50 values.

A data table would have been generated to present the effects of this compound on the proliferation and viability of various cell lines, had such data been published.

Radiotracer Development and In Vitro Autoradiography for Imaging Agent Research

Compounds with high affinity and selectivity for a specific target can be developed as radiotracers for imaging techniques like Positron Emission Tomography (PET). This involves labeling the compound with a positron-emitting isotope. In vitro autoradiography is then used to visualize the binding of the radiolabeled compound in tissue sections, confirming its ability to bind to the target of interest in a biological matrix.

If this compound had been investigated as a potential imaging agent, this section would have detailed the findings from such studies, including images from autoradiography experiments.

In Vivo Animal Model Studies

Following in vitro characterization, promising compounds are typically evaluated in animal models of disease to assess their efficacy and pharmacokinetic properties. These studies are essential to bridge the gap between in vitro activity and potential therapeutic application. Depending on the in vitro profile of this compound, it might have been tested in animal models of neurological disorders, psychiatric conditions, or cancer.

No in vivo studies for this compound have been reported in the available literature. Had such studies existed, this section would have provided a detailed account of the experimental designs, animal models used, and the observed behavioral or physiological effects of the compound.

Behavioral Pharmacology Models to Assess Central Nervous System Activity

To assess the potential effects of a compound like this compound on the central nervous system, a battery of behavioral pharmacology models in animals would be employed. These tests are designed to characterize the compound's profile, including potential stimulant, depressant, anxiolytic, antipsychotic, or antidepressant effects.

Standard models could include:

Locomotor Activity: To assess for stimulant or sedative effects.

Rotarod Test: To evaluate motor coordination and potential neurological deficits.

Elevated Plus Maze and Light-Dark Box Tests: To investigate anxiolytic or anxiogenic properties.

Forced Swim Test and Tail Suspension Test: To screen for potential antidepressant activity.

Prepulse Inhibition of the Acoustic Startle Response: To assess sensorimotor gating, which can be disrupted in certain psychiatric disorders.

For instance, studies on structurally related piperidine (B6355638) derivatives have shown a range of CNS effects. One such compound, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide (NRA0562), demonstrated dose-dependent inhibition of methamphetamine-induced locomotor hyperactivity in rats, suggesting potential antipsychotic properties. nih.gov Another class of compounds, 3-phenyl-2-piperazinyl-5H-1-benzazepines with fluoro substituents, were found to possess neuroleptic-like activity, inhibiting exploratory behavior and conditioned avoidance responses. nih.gov

Efficacy Evaluation in Animal Models of Relevant Diseases

Based on the initial behavioral screening, a compound would be advanced into more specific animal models of human diseases. The choice of model is dictated by the compound's observed pharmacological profile.

If the compound showed antipsychotic-like activity, it might be tested in models such as those involving phencyclidine (PCP) or amphetamine to induce psychosis-like states.

If antidepressant-like effects were observed, chronic stress models or models of anhedonia would be appropriate.

For potential anticonvulsant properties, models using pentylenetetrazole (PTZ) or maximal electroshock-induced seizures would be utilized. nih.gov

For example, research on other novel compounds, such as certain molecular hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio), has involved efficacy evaluation in animal models of Alzheimer's disease, using tests like the Y-maze and Morris water maze to assess cognitive improvements.

Preclinical Pharmacokinetic and Biodistribution Studies (Brain Penetration, Metabolism in Animal Tissues)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial. Preclinical pharmacokinetic studies are essential to determine if the compound can reach its intended target in sufficient concentrations.

Key studies in this area include:

In vitro metabolic stability: Using liver microsomes or hepatocytes from different species (e.g., rat, mouse, human) to predict the rate of metabolism.

In vivo pharmacokinetic profiling: Administering the compound to animals (typically rats or mice) and measuring its concentration in blood plasma over time to determine parameters like half-life, clearance, and bioavailability.

Brain Penetration: A critical parameter for a CNS-active drug. This is often assessed by measuring the ratio of the compound's concentration in the brain to that in the blood (brain-to-plasma ratio). For example, in vivo and ex vivo receptor binding studies were used to confirm that the atypical antipsychotic candidate NRA0562 occupied receptors in the frontal cortex of rats. nih.gov

Tissue Distribution: To understand where the compound accumulates in the body.

Without experimental data for this compound, it is not possible to provide specific pharmacokinetic values or to create data tables. The presence of the fluorine atom could potentially influence its metabolic profile, possibly by blocking a site of metabolism and thereby increasing its half-life, a strategy often employed in medicinal chemistry.

Conclusion and Future Research Directions

Synthesis of Current Research Understanding for 1-(2-Fluorobenzyl)piperidin-3-ol and Analogues

Direct research on the synthesis and biological activity of this compound is limited in publicly available scientific literature. However, the synthesis of structurally related N-benzylpiperidin-3-ol analogues is well-documented, providing a foundational understanding of potential synthetic routes. A general and adaptable method involves the reaction of a substituted phenylmagnesium halide with N-protected 3-piperidone in a Grignard reaction to form the corresponding 3-hydroxy-3-phenylpiperidine intermediate. google.com Subsequent deprotection and N-alkylation with the desired benzyl (B1604629) halide, in this case, 2-fluorobenzyl bromide, would yield the target compound.

The introduction of a fluorine atom onto the benzyl moiety is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The position of the fluorine atom on the aromatic ring can significantly influence biological activity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide analogues, a 2-fluoro substitution on the phenylacetamide ring resulted in the highest selectivity for sigma-1 receptors. nih.gov This highlights the potential for the 2-fluoro substitution in this compound to confer specific receptor interactions.

While direct pharmacological data for this compound is scarce, studies on analogous compounds offer valuable insights. Piperidine (B6355638) derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org In silico prediction tools suggest that piperidine derivatives can have a broad spectrum of biological activities, with potential applications in oncology, CNS disorders, and as antimicrobial agents. clinmedkaz.org For example, various N-benzylpiperidine derivatives have been investigated for their activity as cholinesterase inhibitors for the potential treatment of Alzheimer's disease, as well as for their interaction with dopaminergic and serotonergic receptors.

Identification of Key Research Gaps and Unexplored Pharmacological Avenues

The primary research gap is the lack of specific studies on this compound. Its synthesis, while inferable from general methods, has not been explicitly reported and optimized. Furthermore, its pharmacological profile remains uncharacterized. Key unanswered questions include:

What is the optimal synthetic route to produce this compound in high yield and purity?

What are the primary biological targets of this compound?

How does the 2-fluoro substitution on the benzyl ring influence its binding affinity, selectivity, and functional activity at various receptors compared to non-fluorinated or other positional isomers?

What is the full spectrum of its pharmacological activity, including potential therapeutic effects and off-target interactions?

Unexplored pharmacological avenues for this compound and its close analogues are numerous. Based on the activities of other piperidine derivatives, potential areas of investigation include:

Neurodegenerative Diseases: Given the role of sigma receptors and cholinesterases in conditions like Alzheimer's and Parkinson's disease, and the known activity of related compounds at these targets, this is a promising area. nih.gov

Psychiatric Disorders: The interaction of piperidine scaffolds with dopamine (B1211576) and serotonin (B10506) receptors suggests potential applications in treating schizophrenia, depression, and anxiety. nih.gov

Oncology: Certain piperidine derivatives have shown anti-cancer properties. nih.gov The cytotoxic potential of this compound against various cancer cell lines is an unexplored but potentially fruitful research direction.

Infectious Diseases: The piperidine scaffold is present in some antimicrobial and antifungal agents. researchgate.net Screening for activity against a panel of pathogenic microbes could reveal new therapeutic uses.

Prospective Strategies for Further Structural Optimization and Target Discovery

Future research should focus on systematic structural modifications of the this compound scaffold to explore structure-activity relationships (SAR) and identify novel therapeutic targets.

Structural Optimization Strategies:

Positional Isomerism of the Fluorine Atom: Synthesizing and evaluating the 3-fluoro and 4-fluoro analogues would elucidate the impact of the fluorine position on biological activity.

Substitution on the Phenyl Ring: Introducing other electron-withdrawing or electron-donating groups to the benzyl ring could further modulate receptor affinity and selectivity.

Modification of the Piperidine Ring: Introducing substituents at other positions on the piperidine ring or altering the stereochemistry of the 3-hydroxyl group could lead to more potent and selective compounds. Chiral piperidine scaffolds are known to enhance biological activities and selectivity. thieme-connect.comresearchgate.net

Replacement of the Benzyl Group: Replacing the 2-fluorobenzyl group with other aromatic or heteroaromatic moieties could lead to the discovery of compounds with entirely new pharmacological profiles.

Target Discovery Strategies:

In Silico Screening: Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict the binding of this compound and its analogues to a wide range of known protein targets. clinmedkaz.orgnih.govbohrium.com This can help prioritize experimental testing.

High-Throughput Screening (HTS): Screening a library of synthesized analogues against a panel of biologically relevant targets (e.g., G-protein coupled receptors, ion channels, enzymes) can rapidly identify lead compounds for further development.

Phenotypic Screening: Assessing the effects of these compounds in cell-based or whole-organism models of disease can uncover novel therapeutic applications without a priori knowledge of the specific molecular target.

Potential Translational Applications for Novel Therapeutic Agent Development

The development of novel therapeutic agents based on the this compound scaffold holds significant promise for addressing unmet medical needs. The versatility of the piperidine core, combined with the modulating effect of the fluorobenzyl group, makes this class of compounds attractive for drug discovery programs.

Potential Therapeutic Areas:

Central Nervous System Disorders: With the potential to interact with multiple CNS targets, these compounds could be developed into novel treatments for complex neurological and psychiatric conditions. The ability of some piperidine derivatives to act as multi-receptor ligands could offer advantages in treating multifactorial diseases like schizophrenia. nih.gov

Oncology: If cytotoxic activity is identified, these compounds could serve as leads for the development of new anticancer drugs. nih.gov Further optimization could focus on enhancing potency and selectivity for cancer cells while minimizing toxicity to healthy tissues.

Pain Management: The interaction of some piperidine derivatives with opioid and other receptors involved in pain signaling suggests a potential application in the development of new analgesics.

The path to clinical application would require extensive preclinical studies, including in vitro and in vivo pharmacology, toxicology, and pharmacokinetic profiling. The identification of a clear therapeutic target and a robust understanding of the mechanism of action will be crucial for successful translation.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Fluorobenzyl)piperidin-3-ol, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination between 2-fluorobenzaldehyde and piperidin-3-ol, using sodium cyanoborohydride as a reducing agent in methanol under inert conditions. Optimization may involve factorial design to test variables such as temperature (25–60°C), reaction time (12–48 hours), and stoichiometric ratios (1:1 to 1:2 aldehyde:amine). Parallel monitoring via thin-layer chromatography (TLC) or HPLC ensures purity .

Q. How can spectroscopic and chromatographic techniques be systematically applied to characterize this compound and confirm its structural integrity?

- Methodological Answer :

- NMR : H and C NMR should confirm the presence of the fluorobenzyl moiety (e.g., aromatic protons at δ 7.0–7.4 ppm) and piperidine ring signals (e.g., hydroxyl proton at δ 1.5–2.5 ppm).

- IR : Peaks near 3300 cm (O-H stretch) and 1250 cm (C-F stretch).

- HPLC/MS : Use a C18 column with acetonitrile/water gradient (70:30 to 95:5) to assess purity (>95%) and confirm molecular ion [M+H] .

Q. What in vitro biological assays are appropriate for initial pharmacological profiling of this compound, and how should control experiments be designed?

- Methodological Answer :

- Target Engagement : Radioligand binding assays (e.g., for GPCRs or enzymes) with positive controls (known agonists/antagonists) and negative controls (vehicle-only wells).

- Dose-Response : Test concentrations from 1 nM to 100 µM in triplicate. Include a reference compound (e.g., haloperidol for dopamine receptors) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results regarding the binding affinity of this compound to target receptors?

- Methodological Answer :

- Validation Steps :

Re-examine force field parameters in molecular docking (e.g., AMBER vs. CHARMM).

Perform alchemical free energy calculations (FEP/MBAR) to refine binding energy estimates.

Validate with experimental mutagenesis (e.g., alanine scanning of receptor residues).

- Epistemological Framework : Align computational assumptions (e.g., rigid vs. flexible docking) with experimental conditions (e.g., buffer pH, temperature) .

Q. How can factorial design be implemented to investigate the simultaneous effects of temperature, catalyst loading, and solvent polarity on the stereochemical outcome of this compound synthesis?

- Methodological Answer :

- Design : A 2 factorial design with factors:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Catalyst Loading | 5 mol% | 15 mol% |

| Solvent | Methanol | DMF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。